molecular formula C30H17N4Na3O11S3 B1349302 Fast Sulphon Black F CAS No. 3682-47-1

Fast Sulphon Black F

Cat. No.: B1349302
CAS No.: 3682-47-1
M. Wt: 774.6 g/mol
InChI Key: AENRUBZPRNLXBI-UHFFFAOYSA-K
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Description

Fast Sulphon Black F is a synthetic dye belonging to the azo dye family. It is primarily used as a complexometric indicator in analytical chemistry, particularly for the determination of copper ions in solution. The compound is known for its ability to change color when complexed with copper, turning purple, and then green when titrated against ethylenediaminetetraacetic acid (EDTA) due to the chelate effect .

Biochemical Analysis

Biochemical Properties

Fast Sulphon Black F plays a significant role in biochemical reactions, particularly as a complexometric indicator used with EDTA for copper complexation determination . It interacts with various biomolecules, including proteins and enzymes. For instance, it binds to specific proteins in immunohistochemistry, resulting in a visible color change . Additionally, this compound can interact with DNA, making it valuable in biological and biochemical studies .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to cause skin irritation and may be harmful if absorbed through the skin or ingested . In cellular studies, it can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in fluorescence microscopy to bind to specific proteins, thereby altering their function and localization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules and induce changes in their activity. It serves as a fluorescent dye in fluorescence microscopy, absorbing light and emitting it at longer wavelengths . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound exhibits remarkable electrochemical behavior, with a limit of detection of 0.75 × 10^-6 M and a limit of quantification of 2.5 × 10^-6 M . These properties make it a reliable compound for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as skin and respiratory tract irritation . It is essential to determine the threshold effects and toxic levels to ensure safe usage in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly in the context of its use as a complexometric indicator . The compound’s interactions with enzymes involved in copper complexation are of particular interest in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can influence its activity and function. For example, in fluorescence microscopy, its binding to specific proteins can alter their distribution and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with biomolecules .

Preparation Methods

Fast Sulphon Black F is synthesized through a series of diazotization and coupling reactions. The synthetic route involves the diazotization of 4-aminonaphthalene-1-sulfonic acid under alkaline conditions, followed by coupling with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. The product of this reaction is then diazotized again and coupled with naphthalen-2-ol . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Fast Sulphon Black F undergoes several types of chemical reactions, including:

    Complexation: It forms complexes with metal ions, particularly copper, which is the basis for its use as a complexometric indicator.

    Oxidation: The compound can be oxidized, which is often studied using electrochemical methods.

    Reduction: As an azo dye, it can undergo reduction reactions, breaking the azo bonds.

    Substitution: Various substituents can be introduced into the naphthalene rings under appropriate conditions.

Common reagents used in these reactions include EDTA for complexation, various oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fast Sulphon Black F has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fast Sulphon Black F is unique among azo dyes due to its specific application as a complexometric indicator. Similar compounds include:

    Acid Black 1: Another azo dye used in textile dyeing.

    Methyl Orange: An azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

Compared to these compounds, this compound is particularly valued for its ability to form stable complexes with metal ions, making it highly useful in analytical chemistry .

Properties

IUPAC Name

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENRUBZPRNLXBI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H17N4Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Black powder; [Acros Organics MSDS]
Record name Fast Sulphon Black F
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CAS No.

3682-47-1
Record name Trisodium 4-hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(4-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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